
2-Phenylcyclopropyl piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Phenylcyclopropyl piperazinyl ketone” is a compound that contains a carbonyl group (a carbon-oxygen double bond) and a piperazine moiety . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound is available from AK Scientific, Inc .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “2-Phenylcyclopropyl piperazinyl ketone” would be expected to contain a carbonyl group, a phenyl group, a cyclopropyl group, and a piperazinyl group. The carbonyl group is a carbon-oxygen double bond, which is highly polar due to the electronegativity difference between carbon and oxygen .Chemical Reactions Analysis
The chemical reactions of “2-Phenylcyclopropyl piperazinyl ketone” would be expected to be similar to those of other ketones and piperazine derivatives . This includes reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenylcyclopropyl piperazinyl ketone” would be expected to be similar to those of other ketones and piperazine derivatives. Ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are also capable of hydrogen bonding with water molecules, making them soluble in water .Mechanism of Action
Target of Action
Piperidine derivatives, which include piperazinyl ketones, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological and pharmaceutical activity .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Piperidine derivatives are known to be interwoven with crucial mammalian metabolic pathways such as β-oxidation (fatty acid oxidation [fao]), the tricarboxylic acid cycle (tca), gluconeogenesis, de novo lipogenesis (dnl), and biosynthesis of sterols .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting that they could have diverse molecular and cellular effects.
properties
IUPAC Name |
(2-phenylcyclopropyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(16-8-6-15-7-9-16)13-10-12(13)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBRACGDXAWFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


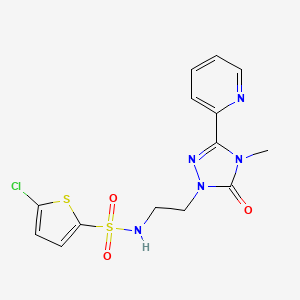
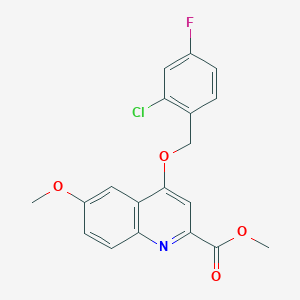
![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)
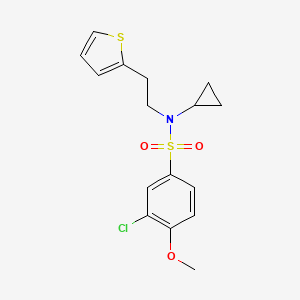
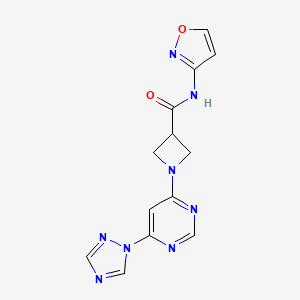
![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)

![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B2907389.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)
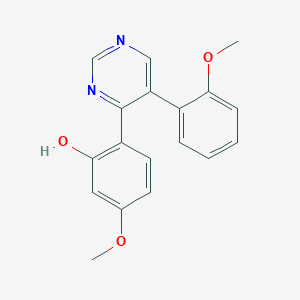
![5-Bromothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2907393.png)